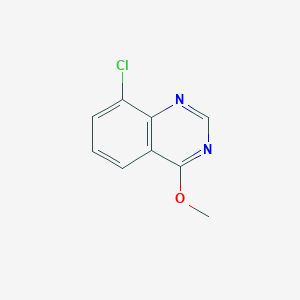

8-Chloro-4-methoxyquinazoline

Description

Architectural Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, serves as a privileged structure in medicinal chemistry. mdpi.combohrium.commdpi.com Its rigid, bicyclic nature provides a foundational framework that can be readily modified with various functional groups. This structural versatility allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs. nih.gov The scaffold's ability to interact with a diverse range of biological targets has led to the development of numerous therapeutic agents. researchgate.net

Overview of Substituted Quinazolines in Research Contexts

Substituted quinazolines are a broad class of molecules that have been extensively investigated for their therapeutic potential across various disease areas. mdpi.com Research has demonstrated that the introduction of different substituents at various positions on the quinazoline ring system can lead to a wide array of pharmacological effects. nih.govnih.gov These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. bohrium.comresearchgate.netmdpi.com The exploration of different substitution patterns is a key strategy in the rational design of new and more effective therapeutic agents. researchgate.netrsc.org

Academic Research Focus on Halogenated and Alkoxylated Quinazoline Derivatives, with Specific Reference to 8-Chloro-4-methoxyquinazoline

Within the vast landscape of substituted quinazolines, halogenated and alkoxylated derivatives represent a particularly significant area of academic inquiry. The introduction of a halogen atom, such as chlorine, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govmdpi.com Similarly, the presence of an alkoxy group, like a methoxy (B1213986) group, can influence a compound's solubility and hydrogen bonding capabilities. researchgate.netnih.gov

The compound this compound is a prime example of a derivative that combines these features. The chlorine atom at the 8-position and the methoxy group at the 4-position are key modifications to the basic quinazoline structure. This specific substitution pattern has made it a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. prepchem.comcardiff.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

8-chloro-4-methoxyquinazoline |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,1H3 |

InChI Key |

MCFHKTBFPAMCNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chloro 4 Methoxyquinazoline and Analogous Quinazoline Derivatives

General Principles of Quinazoline (B50416) Ring System Construction

The construction of the quinazoline ring system has been a subject of extensive research, leading to a diverse array of synthetic approaches. These methods are broadly categorized based on the strategic bond formations that assemble the bicyclic heterocyclic structure.

Evolution of Quinazoline Synthesis: From Classical Reactions to Modern Strategies

The synthesis of quinazolines has a rich history, dating back to classical methods that laid the foundation for this area of heterocyclic chemistry. Early approaches, such as the Gabriel synthesis, involved the oxidation of 3,4-dihydroquinazolines. mdpi.com Another classical method, the Riedel synthesis, utilized the reaction of o-nitrobenzaldehyde and formamide (B127407) in the presence of zinc and acetic acid. mdpi.com While foundational, these early methods often suffered from harsh reaction conditions, limited substrate scope, and the generation of significant waste. frontiersin.org

Modern synthetic strategies have focused on overcoming these limitations by developing more efficient, atom-economical, and environmentally benign protocols. openmedicinalchemistryjournal.comfrontiersin.org These contemporary methods often employ catalytic systems, multi-component reactions, and accelerated reaction techniques to streamline the synthesis of quinazolines. mdpi.comopenmedicinalchemistryjournal.comijpsjournal.com The evolution reflects a shift towards greener chemistry principles, emphasizing the use of readily available starting materials, reducing the number of synthetic steps, and minimizing waste production. frontiersin.orgtoho-u.ac.jp

Catalytic Approaches in Quinazoline Core Formation

Catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing the quinazoline core.

Transition metal catalysts, particularly those based on copper, palladium, iron, cobalt, and ruthenium, have been extensively used in quinazoline synthesis. mdpi.comresearchgate.netnih.govnih.gov These catalysts facilitate a variety of transformations, including C-H activation, cross-coupling reactions, and cyclization cascades. nih.govnih.gov

For instance, copper-catalyzed methods have been developed for the synthesis of quinazolines from (2-bromophenyl)methylamines and amides, or from 2-aminoarylketones and methylarenes. mdpi.com Palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazolines. organic-chemistry.org Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides offers an atom-economical and environmentally friendly approach. researchgate.net Cobalt has also been employed to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. researchgate.net Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is another efficient method for quinazoline formation. marquette.edu

A specific example of a more complex quinazoline synthesis involves the preparation of 8-chloro-7-(2-imidazolin-2-ylamino)-4-methoxyquinazoline, where a thiourea (B124793) precursor is treated with mercuric oxide in ethanol (B145695) under reflux conditions. prepchem.com

| Catalyst | Starting Materials | Reaction Type | Key Features |

| Copper (Cu) | (2-Bromophenyl)methylamines and amides | Cascade Reaction | Ligand-free, aerobic oxidation. organic-chemistry.org |

| 2-Aminoarylketones, methylarenes, and NH4OAc | Dual Oxidative C-H Amination | Utilizes TBHP as an oxidant. mdpi.com | |

| (2-Aminophenyl)methanols, aldehydes, and CAN | One-pot Tandem Multi-component | Tolerates various functional groups. mdpi.com | |

| Palladium (Pd) | 2-Aminobenzonitriles, aldehydes, and arylboronic acids | Three-component Tandem Reaction | Tolerates bromo and iodo groups. organic-chemistry.org |

| Iron (Fe) | (2-Aminophenyl)methanols and benzamides | Acceptorless Dehydrogenative Coupling | Atom-economical and environmentally benign. researchgate.net |

| Cobalt (Co) | 2-Aminoaryl alcohols and ketones/nitriles | Dehydrogenative Cyclization | Ligand-free, mild conditions. researchgate.net |

| Ruthenium (Ru) | 2-Aminophenyl ketones and amines | Dehydrogenative Coupling | Highly selective. marquette.edu |

In recent years, organocatalysis and metal-free synthetic routes have gained significant attention as sustainable alternatives to transition metal-catalyzed reactions. researchgate.netfrontiersin.orgnih.gov These methods avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. frontiersin.orggaylordchemical.com

Molecular iodine has been effectively used as a catalyst for the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines under metal-free and solvent-free conditions. organic-chemistry.org Metal-free aerobic oxidation in wet DMSO provides a highly environmentally benign route to quinazolinones from aldehydes and anthranilimide. gaylordchemical.com Organocatalysts like 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) have also been developed for the efficient synthesis of quinazolines. ingentaconnect.comresearchgate.net Furthermore, metal-free, visible-light-mediated oxidative coupling using a photoredox organocatalyst enables a rapid synthesis of multisubstituted quinazolines from amidines. organic-chemistry.org

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Multi-Component Reaction (MCR) Strategies for Quinazoline Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. openmedicinalchemistryjournal.comnih.gov This approach is highly efficient and atom-economical, making it particularly attractive for the synthesis of quinazoline libraries for drug discovery. openmedicinalchemistryjournal.comtoho-u.ac.jp

Several MCRs have been developed for quinazoline synthesis. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids has been reported. organic-chemistry.org Copper-catalyzed three-component domino reactions of 2-bromoaldehydes, benzylamines, and sodium azide (B81097) also provide an efficient route to quinazoline derivatives. acs.org The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step approach to synthesize polycyclic quinazolinones. nih.gov

Accelerated Synthesis Techniques: Microwave-Assisted and Ultrasound-Promoted Methods

To further enhance reaction efficiency and reduce reaction times, accelerated synthesis techniques such as microwave irradiation and ultrasound have been increasingly applied to quinazoline synthesis. openmedicinalchemistryjournal.comujpronline.comijprs.com

Microwave-assisted organic synthesis (MAOS) has been shown to significantly speed up reactions, often leading to higher yields and cleaner products compared to conventional heating. mdpi.combeilstein-journals.orgmdpi.com For example, microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water provides a green and rapid method for synthesizing quinazolinone derivatives. rsc.org Similarly, copper-catalyzed cascade reactions in water under microwave heating have been developed for the efficient synthesis of quinazolinones. tandfonline.com

Ultrasound-promoted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. ujpronline.commdpi.com This technique has been successfully applied to the synthesis of quinazolinone derivatives from anthranilic acid, acetic anhydride, and amines in a one-pot, solvent-free, and catalyst-free process, resulting in high yields and short reaction times. nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization has emerged as a powerful tool for the construction of the quinazoline core, often utilizing readily available starting materials and environmentally benign oxidants. These protocols typically involve the formation of key C-N and C-C bonds in a tandem or one-pot fashion, leading to the heterocyclic framework.

Recent advancements have highlighted the use of transition-metal catalysts and, in some cases, metal-free conditions to achieve these transformations. For instance, copper-catalyzed aerobic oxidative cyclization has been successfully employed for the synthesis of azaaryl-substituted quinazolines. researchgate.net This method utilizes inexpensive methylazaarenes as a carbon source, with molecular oxygen serving as the sole oxidant, presenting a green and cost-effective approach. researchgate.net The reaction proceeds via the amination of C(sp3)-H bonds of methylazaarenes. nih.gov

Another notable strategy involves the K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. nih.govrsc.org This protocol is particularly attractive due to its metal-free and base-free conditions, proceeding at room temperature under constant current in an undivided electrolytic cell. nih.govrsc.org The use of K2S2O8 as an inexpensive and easy-to-handle radical surrogate facilitates the direct oxidative cyclization, showcasing high efficiency and excellent functional group tolerance. nih.govrsc.org

Furthermore, iron-catalyzed oxidative cyclization of 2-alkylamino benzonitriles with organometallic reagents provides a pathway to 2,4-disubstituted quinazolines. researchgate.net This method involves the in-situ formation of a 2-alkylamino N-H ketimine species, followed by FeCl2-catalyzed C(sp3)-H oxidation and subsequent intramolecular C-N bond formation and aromatization. researchgate.net

The versatility of oxidative cyclization is further demonstrated by the synthesis of quinazolino[4,3-b]quinazoline derivatives from 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and various nitrogen sources under aerobic conditions mediated by copper(I) salts. thieme-connect.com This multicomponent protocol involves amination, condensation, and oxidative cyclization to afford complex tetracyclic structures. thieme-connect.com

| Catalyst/Promoter | Starting Materials | Key Features | Reference |

| Copper Salts | Methylazaarenes, 2-aminophenylketones, Ammonium Acetate | Aerobic, Inexpensive C1 source, O2 as sole oxidant | researchgate.netnih.gov |

| K2S2O8 | 2-Aminobenzamides, Primary Alcohols | Metal-free, Base-free, Electrochemical, Room temperature | nih.govrsc.org |

| FeCl2 | 2-Alkylamino benzonitriles, Organometallic reagents | C(sp3)-H oxidation, Good to excellent yields | researchgate.net |

| Copper(I) Salts | 2-(2-Bromophenyl)quinazolin-4(3H)-one, Aldehydes, Nitrogen sources | Multicomponent, Aerobic, Synthesis of fused systems | thieme-connect.com |

Regioselective Introduction of Chloro and Methoxy (B1213986) Moieties in Quinazoline Scaffolds

The pharmacological profile of quinazoline derivatives is heavily influenced by the substitution pattern on the heterocyclic core. Therefore, the regioselective introduction of substituents, such as chloro and methoxy groups, is a critical aspect of their synthesis.

The introduction of a chlorine atom at specific positions of the quinazoline ring is a common strategy to create versatile intermediates for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org

A prevalent and direct method for the synthesis of 4-chloroquinazolines involves the treatment of the corresponding quinazolin-4(3H)-ones with chlorinating agents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). researchgate.netthieme-connect.com This reaction effectively converts the 4-oxo group into a chloro substituent. The process can be facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). google.com

The reaction with POCl3 is understood to occur in two stages that can be controlled by temperature. nih.gov An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline upon heating. nih.gov Similarly, thionyl chloride in the presence of DMF is effective for this transformation, often under reflux conditions. researchgate.net These methods are widely applicable for the preparation of various substituted 4-chloroquinazolines. researchgate.net

Halogenation can also be achieved on a pre-functionalized quinazolinone core. Halogenated quinazolinones serve as versatile intermediates for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.net For instance, the synthesis of 6-iodo-2-(4-methoxyphenyl)-4-chloroquinazoline is achieved by treating the corresponding 6-iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one with thionyl chloride. researchgate.net

Furthermore, palladium-catalyzed selective monohalogenation of quinazolinone at the C-H bond has been reported, offering a regioselective approach to introduce halogens. sci-hub.se This method demonstrates good yields for electronically rich quinazolinone molecules. sci-hub.se

The incorporation of methoxy groups onto the quinazoline scaffold can significantly modulate the electronic properties and biological activity of the resulting compounds.

A common and effective strategy for introducing methoxy groups at specific positions on the quinazoline ring is to start with aromatic precursors that already contain the desired methoxy substituents. For example, the synthesis of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives begins with precursors that incorporate the 8-methoxy group from the outset. researchgate.net Similarly, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine utilizes a 4-chloro-7-fluoro-6-nitro-quinazoline intermediate, where the methoxy group is introduced later via nucleophilic substitution of the fluorine atom. atlantis-press.com

The synthesis of 4-Chloro-5-fluoro-7-methoxyquinazoline also starts from a pre-functionalized precursor, 5-fluoro-7-methoxyquinazolin-4-ol, which is then chlorinated. This approach ensures the precise placement of the methoxy group on the final quinazoline structure. The lithiation of 7-chloro-4-methoxyquinazoline has also been explored to introduce substituents at the 8-position, demonstrating the utility of pre-existing methoxy groups in directing further functionalization. cardiff.ac.uk

| Functionalization | Method | Reagents/Conditions | Position(s) | Reference |

| Chlorination | Direct Chlorination | POCl3 or SOCl2, DMF (cat.) | C-4 | researchgate.netthieme-connect.comgoogle.com |

| Chlorination | From Pre-functionalized Quinazolinone | Thionyl Chloride | C-4 | researchgate.net |

| Methoxy Incorporation | From Pre-functionalized Precursors | Synthesis starting with methoxy-substituted aromatics | C-4, C-6, C-7, C-8 | researchgate.netatlantis-press.comcardiff.ac.uk |

Strategies for Methoxy Group Incorporation (e.g., at C-4, C-6, C-7)

Nucleophilic Substitution Reactions for Methoxy Introduction at Electrophilic Centers

The introduction of a methoxy group at the C4-position of the quinazoline scaffold is a common synthetic step, often achieved via nucleophilic aromatic substitution (SNAr). This reaction typically involves a precursor with a good leaving group at the C4-position, most commonly a chlorine atom. The chlorine atom at this position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring.

A prevalent and straightforward method for synthesizing 4-methoxyquinazolines is the reaction of 4-chloroquinazolines with sodium methoxide (B1231860) (NaOMe). This process is efficient due to the activated nature of the 4-chloro group, which facilitates smooth substitution to afford the desired 4-methoxy product in high purity. For instance, the synthesis of 6-bromo-4-methoxyquinazoline (B1507298) is accomplished by treating the 6-bromo-4-chloroquinazoline (B1286153) precursor with sodium methoxide. Similarly, the synthesis of N-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-6-nitro-quinazolin-4-yl)-amine involves a key step where a fluoro group at the 7-position is displaced by a methoxy group via nucleophilic substitution.

Alternative methodologies for introducing the methoxy group include the O-methylation of a 4-hydroxyquinazoline (B93491) (quinazolinone) precursor. This can be achieved using reagents like dimethylsulfate in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone. This approach was utilized in the synthesis of 6,8-dibromo-4-methoxyquinazoline. Another example is the preparation of 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline from its corresponding quinazolinone precursor. The stability of the resulting 4-methoxyquinazoline (B92065) intermediate can be advantageous compared to its 4-chloro counterpart.

The following table summarizes various nucleophilic substitution reactions for the introduction of a methoxy group on the quinazoline core.

| Precursor | Reagent(s) | Product |

| 6-Bromo-4-chloroquinazoline | Sodium Methoxide (NaOMe) | 6-Bromo-4-methoxyquinazoline |

| (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | Methanol/Base | (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine |

| 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Dimethylsulfate, K₂CO₃, Acetone | 6,8-Dibromo-4-methoxyquinazoline |

| 6,7-Bis(2-methoxyethoxy)quinazolinone | - | 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline |

Green Chemistry Principles in Quinazoline Synthesis for Academic Research

Development of Environmentally Benign Solvent Systems (e.g., Aqueous Media, Ionic Liquids)

In recent years, significant research has focused on aligning quinazoline synthesis with the principles of green chemistry, particularly through the development of environmentally benign reaction media. The goal is to reduce or eliminate the use of hazardous organic solvents, which are often a major source of chemical waste.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methodologies have been developed for quinazoline synthesis in aqueous systems.

Surfactant-Mediated Synthesis: Basic ionic liquids with surfactant properties have been shown to act as effective catalysts in aqueous media. These compounds can form micelles, creating a "micro micelle reactor" that solubilizes hydrophobic reactants and provides catalytic sites, thereby promoting the condensation reaction for quinazolinone synthesis. nih.gov Another approach involves a catalyst-free, surfactant-mediated system at room temperature, which is noted for its high yield and ease of purification. ej-chem.org

Hydrotropic Solutions: The use of aqueous hydrotropic solutions has been reported as an efficient, economical, and reusable medium for the one-pot, three-component synthesis of quinazolinones, yielding excellent results in short reaction times. nih.gov

Water-Soluble Catalysts: A method using a water-soluble palladium catalyst has been developed for a multi-component coupling reaction to form quinazolinones. toho-u.ac.jp This approach allows the direct use of alcohols in water as the solvent, avoiding toxic oxidants and organic solvents. toho-u.ac.jp

Electrosynthesis: Electrochemical methods for synthesizing quinazolines and quinazolinones have been successfully carried out in aqueous media. acs.org These reactions are notable for being metal-free and chemical oxidant-free, offering a green and mild pathway to the target compounds. acs.org

Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can function as both the solvent and the catalyst.

Acidic ILs: Brønsted acidic ionic liquids have been used as self-catalyzing solvents for quinazoline synthesis, offering benefits like easy workup and short reaction times. researchgate.net

Magnetic ILs: A magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl₄]), has been employed as a reusable catalyst in solvent-free, multi-component reactions to produce quinazolines with high yields. nih.govfrontiersin.org

IL-Supported Catalysts: Nanoporous TiO₂ containing an ionic liquid bridge has been used as an efficient and reusable catalyst for the synthesis of quinazolines under solvent-free conditions, resulting in excellent yields and very short reaction times. tandfonline.com

The following table provides examples of green solvent systems used in quinazoline synthesis.

| Green Solvent System | Reaction Type | Key Advantages |

| Aqueous Media (Surfactant-mediated) | Multicomponent synthesis of quinazolinones | Eco-friendly, room temperature, high yield ej-chem.org |

| Aqueous Hydrotropic Solution | One-pot, three-component synthesis | Efficient, economical, reusable, fast nih.gov |

| Water with Water-Soluble Pd Catalyst | Multicomponent coupling reaction | Avoids toxic oxidants and organic solvents toho-u.ac.jp |

| Basic Ionic Liquid in Water | Condensation reaction | Catalyst and surfactant, green, recoverable nih.gov |

| Magnetic Ionic Liquid | Solvent-free multicomponent reaction | Catalyst is reusable, high yield nih.govfrontiersin.org |

| Nanoporous TiO₂ with IL Bridge | Solvent-free synthesis | Reusable catalyst, excellent yield, fast tandfonline.com |

Atom-Economical and Waste-Reducing Methodologies

Atom economy and waste reduction are central tenets of green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize byproducts.

Atom-Economical Reactions:

Acceptorless Dehydrogenative Coupling (ADC): This strategy is highly atom-economical as it typically produces only hydrogen and water as byproducts. frontiersin.org Methods using earth-abundant catalysts like cobalt have been developed for the ADC of 2-aminoaryl alcohols with nitriles or amides to furnish quinazolines. frontiersin.orgorganic-chemistry.org These reactions are praised for their mild conditions and operational simplicity. frontiersin.orgorganic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a complex product, reducing the number of synthetic steps and purification stages. frontiersin.org Organocatalytic three-component reactions of isatoic anhydride, amines, and cyclic ketones have been shown to produce spiro-fused quinazolinones in excellent yields. frontiersin.org

Aerobic Oxidation: The use of molecular oxygen or air as the terminal oxidant is a green approach because it generates water as the only byproduct. researchgate.net Iodine-catalyzed reactions of 2-aminobenzaldehydes with benzylamines under solvent-free conditions using oxygen as the oxidant have been reported as green and economical. organic-chemistry.orgfrontiersin.org

Waste-Reducing Methodologies:

Catalyst- and Solvent-Free Synthesis: The development of catalyst- and solvent-free procedures, often facilitated by microwave irradiation, represents a significant step in waste reduction. nih.gov These methods are clean, simple, and provide an eco-friendly alternative by eliminating organic solvents and catalysts that would require separation and disposal. nih.gov

Electrosynthesis: Organic electrosynthesis is an environmentally benign method that uses electrons as "reagents," thereby avoiding the need for chemical oxidants which contribute to waste and low atom economy. acs.org This technique has been applied to the synthesis of quinazolines and quinazolinones, offering a facile and green approach under mild conditions. acs.org

Catalyst Reusability: The use of heterogeneous or magnetic catalysts that can be easily recovered and reused for multiple reaction cycles significantly reduces waste and cost. nih.govfrontiersin.orgtandfonline.com For example, magnetic ionic liquids and nanoporous TiO₂-supported ionic liquids have demonstrated excellent reusability in quinazoline synthesis. nih.govfrontiersin.orgtandfonline.com

Elimination of Complex Purification: Methodologies that yield products pure enough to be isolated by simple recrystallization or filtration, thus avoiding chromatographic purification, are highly desirable. nih.gov This eliminates the large volumes of solvent waste associated with column chromatography. nih.govfrontiersin.org

Conclusion

8-Chloro-4-methoxyquinazoline serves as a significant chemical entity within the realm of academic research, primarily functioning as a versatile synthetic intermediate. Its unique combination of a halogen and an alkoxy substituent on the quinazoline (B50416) core provides a valuable platform for the generation of novel compounds with diverse potential biological activities. The continued exploration of this and related quinazoline derivatives is a testament to the enduring importance of this heterocyclic system in the quest for new therapeutic agents.

Mechanistic Investigations of Biological Activity of Quinazoline Derivatives at the Molecular Level

Enzyme Inhibition Mechanisms

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, VEGFR-2, c-Met, BRAF)

There are no available studies that specifically investigate the inhibitory activity of 8-Chloro-4-methoxyquinazoline against tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, or BRAF. Consequently, no data on its mechanism of action or potency (e.g., IC₅₀ values) in this context can be provided.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No research findings were identified that assess the potential of This compound as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.

Thymidylate Synthase Inhibition

There is no information available in the scientific literature regarding the evaluation of This compound as an inhibitor of the enzyme thymidylate synthase.

Phosphodiesterase (PDE) Inhibition (e.g., PDE7A)

Specific studies on the inhibitory effects of This compound on phosphodiesterase enzymes, including the PDE7A subtype, have not been reported in the available literature.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

There are no documented investigations into the activity of This compound as an inhibitor of monoamine oxidase enzymes, such as MAO-B.

Inositol (B14025) Hexakisphosphate Kinase (IP6K) Inhibition

No published research was found that explores the potential of This compound to inhibit Inositol Hexakisphosphate Kinase (IP6K).

Sphingomyelinase (SMase) Inhibition

Receptor Binding and Modulation

In addition to enzyme inhibition, quinazoline (B50416) derivatives interact with various receptors, modulating their function and downstream signaling pathways.

Adenosine (B11128) receptors are G protein-coupled receptors that are important targets for a variety of therapeutic areas, including neurodegenerative and cardiovascular diseases. The triazoloquinazoline derivative CGS 15943 is a well-known nonselective adenosine receptor antagonist with high affinity for A₁, A₂ₐ, and A₃ receptors. Modifications to this parent compound have been explored to enhance selectivity. For example, an N⁵-(2-iodophenyl)acetyl derivative of CGS 15943 was found to be highly selective for A₂ₐ receptors.

More recently, the 2-aminoquinazoline (B112073) scaffold has emerged as a promising starting point for designing new A₂ₐ receptor antagonists. A notable example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine , which exhibits high affinity for the human A₂ₐ receptor (hA₂ₐR). Further derivatization, such as introducing aminoalkyl chains at the C2-position, has led to compounds with high affinity and functional antagonist activity, as demonstrated by their ability to inhibit cyclic AMP production.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, µM) |

|---|---|---|---|

| CGS 15943 | hA₁, hA₂ₐ, hA₃ | Nonselective, high affinity | - |

| N⁵-(2-iodophenyl)acetyl derivative of CGS 15943 | A₂ₐ | Selective | - |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA₂ₐR | 20 | - |

| Compound 5m (a 2-aminoquinazoline derivative) | hA₂ₐR | 5 | 6 |

| Compound 10d (a 2-aminoquinazoline derivative) | hA₂ₐR | 15 | 5 |

The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of benzodiazepines. Quinazoline derivatives have been identified as ligands for the benzodiazepine (B76468) binding site on the GABAₐ receptor. For example, 2-aryl-2,6-dihydro anu.edu.aumdpi.comdoi.orgtriazolo[4,3-c]quinazoline-3,5-diones have been designed as high-affinity ligands for this site, with some compounds showing Kᵢ values in the sub-nanomolar range (around 0.20 nM).

Furthermore, pyrazolo[1,5-a]quinazolines have been investigated as modulators of the GABAₐ receptor. Some of these compounds have been shown to interact with the "non-traditional" α+/β− benzodiazepine site. Depending on their specific structure, these derivatives can act as partial agonists, inverse partial agonists, or null modulators, demonstrating the potential to fine-tune GABAergic neurotransmission.

The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, a mechanism often exploited in cancer therapy. Quinazoline derivatives have been shown to bind to DNA through various modes.

One study investigated the interaction of 2-phenylpyrazolo[1,5-c]quinazoline with DNA, concluding that the primary mode of interaction is groove binding, with a preference for adenine (B156593) and thymine (B56734) residues in the minor groove. This interaction was found to be driven mainly by hydrophobic forces and did not cause major conformational changes in the DNA structure.

In another approach, hybrid molecules combining the quinazolinone and β-carboline scaffolds have been synthesized. These C3-quinazolinone linked β-carboline conjugates were found to act as DNA intercalators and topoisomerase I inhibitors, with some compounds exhibiting potent cytotoxic activity. Similarly, quinazolinone-benzimidazole conjugates have been shown to intercalate with calf thymus DNA, a property that may contribute to their biological activity.

The interaction between the Son of Sevenless homolog 1 (SOS1) protein and the KRAS protein is a critical step in the activation of the RAS signaling pathway, which is frequently mutated in various cancers. Inhibiting this protein-protein interaction (PPI) represents a promising strategy for treating KRAS-driven cancers.

Tricyclic and tetracyclic quinazoline derivatives have been developed as potent inhibitors of the SOS1-KRAS interaction. These compounds bind to the catalytic pocket of SOS1, preventing it from activating KRAS. For example, a tetracyclic quinazoline derivative, compound 37 , demonstrated low single-digit nanomolar IC₅₀ values in vitro for inhibiting the SOS1-KRAS interaction and showed significant tumor growth inhibition in a xenograft model. Another potent inhibitor, BAY-293 , selectively inhibits the KRAS-SOS-1 interaction with an IC₅₀ of 21 nM. A novel tricyclic quinazoline derivative, compound 8d , was also identified as a highly potent inhibitor, disrupting the KRAS:SOS1 interaction with an IC₅₀ value of 5.1 nM.

| Compound Class | Specific Compound | Target Interaction | IC₅₀ (nM) |

|---|---|---|---|

| Tetracyclic quinazoline | Compound 14 | SOS1::KRAS(G12C) | 6.0 |

| Tetracyclic quinazoline | Compound 37 | SOS1::KRAS | Low single-digit nM |

| Quinazoline derivative | BAY-293 | KRAS-SOS-1 | 21 |

| Tricyclic quinazoline | Compound 8d | KRAS:SOS1 | 5.1 |

DNA Binding Properties

Molecular Level Interactions and Binding Dynamics of this compound

The biological activity of this compound, like other substituted quinazolines, is fundamentally dictated by its ability to form stable, high-affinity complexes with specific protein targets. The precise nature and geometry of these interactions at the molecular level are critical determinants of its inhibitory potency and selectivity. Mechanistic studies, combining experimental data with advanced computational techniques, have elucidated the key non-covalent forces that govern its binding. These forces include a network of hydrogen bonds, extensive hydrophobic contacts, and other electrostatic interactions that anchor the ligand within the protein's binding site.

The interaction profile of this compound is characterized by a distinct and highly conserved pattern of hydrogen bonding and hydrophobic contacts, particularly when engaging with kinase active sites, a common target class for this scaffold.

Hydrogen Bonding: The quinazoline ring system contains two nitrogen atoms (N1 and N3) that can act as hydrogen bond acceptors. The N1 atom is strategically positioned to form a crucial hydrogen bond with a backbone amide proton from a residue in the hinge region of many protein kinases [32, 36]. This interaction is considered canonical for Type I kinase inhibitors and is a primary anchor for the ligand. The oxygen atom of the 4-methoxy substituent can also participate as a hydrogen bond acceptor, either directly with a polar amino acid residue (e.g., Serine, Threonine) or indirectly through a water-mediated bridge, further stabilizing the complex .

The table below summarizes the key interactions observed for this compound within a representative protein binding pocket.

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residues | Reference |

|---|---|---|---|

| Quinazoline N1 Atom | Hydrogen Bond (Acceptor) | Backbone NH of Hinge Region Residues (e.g., Methionine, Cysteine) | [32, 36] |

| 4-Methoxy Oxygen Atom | Hydrogen Bond (Acceptor) | Side chains of Serine, Threonine; Water molecules | |

| Quinazoline Ring System | Hydrophobic / Van der Waals | Alanine, Valine, Leucine | |

| 8-Chloro Benzene (B151609) Ring | Hydrophobic / Van der Waals | Isoleucine, Leucine, Phenylalanine |

Beyond hydrogen bonds and general hydrophobic contacts, the binding of this compound is reinforced by more specific non-covalent interactions that contribute to the stability and orientation of the ligand-protein complex.

Pi-Pi Stacking: The planar, electron-rich aromatic system of the quinazoline core is ideally suited for engaging in pi-pi stacking interactions. These occur when the quinazoline ring aligns in a parallel or T-shaped orientation with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). This type of interaction is common in kinase active sites, where an aromatic residue often flanks the ATP-binding pocket. Pi-pi stacking helps to rigidly define the orientation of the ligand, restricting its conformational freedom and enhancing binding affinity .

Halogen Bonding: The chlorine atom at the 8-position can participate in halogen bonding. This is a directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with an electron-dense atom, such as a backbone carbonyl oxygen or the side chain of Aspartate or Glutamate. While weaker than a typical hydrogen bond, halogen bonds can provide significant orientational specificity and an additional energetic contribution to binding affinity .

The table below details these additional non-covalent interactions.

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residues/Features | Reference |

|---|---|---|---|

| Quinazoline Aromatic Rings | Pi-Pi Stacking (Parallel or T-shaped) | Phenylalanine, Tyrosine, Tryptophan | |

| 8-Chloro Substituent | Halogen Bond | Backbone Carbonyl Oxygen; Side chains of Aspartate, Glutamate |

Computational methods are indispensable for visualizing and quantifying the interactions of this compound at the atomic level. Molecular docking and molecular dynamics (MD) simulations provide a dynamic picture of the binding process and the stability of the resulting complex.

Molecular Docking: Docking studies are used to predict the most favorable binding pose (conformation and orientation) of this compound within a protein's active site. These simulations consistently predict a binding mode where the quinazoline N1 atom forms the critical hydrogen bond with the kinase hinge region [32, 33]. The docking score, a numerical value representing the predicted binding affinity (e.g., in kcal/mol), allows for the ranking of different ligands. For this compound, docking studies reveal favorable scores, indicating a high predicted affinity, which is attributed to the combination of the hinge-binding hydrogen bond and the snug fit of the chloro-substituted ring into the hydrophobic pocket [36, 38].

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time (typically on a nanosecond timescale). By simulating the movements of all atoms in the system, MD can validate the docking pose and provide insights into the flexibility of the ligand and protein [26, 27]. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value for the ligand indicates that it remains securely bound in its initial docked pose without significant fluctuation [39, 40]. Furthermore, MD simulations allow for the analysis of interaction lifetimes, confirming that key hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, thereby underscoring the stability of the complex.

The following table presents representative data from a hypothetical computational study on this compound targeting a protein kinase.

| Computational Method | Parameter | Typical Finding/Value | Interpretation | Reference |

|---|---|---|---|---|

| Molecular Docking | Binding Pose | N1 H-bonds to hinge backbone; 8-Cl in hydrophobic pocket | Confirms canonical binding mode for quinazoline inhibitors. | [32, 36] |

| Docking Score | -8.0 to -10.5 kcal/mol | Predicts high binding affinity. | ||

| Molecular Dynamics (100 ns) | Ligand RMSD | < 2.0 Å (stable after equilibration) | The ligand maintains a stable binding pose within the active site. | [39, 40] |

| Protein Backbone RMSD | < 3.0 Å | The overall protein structure remains stable upon ligand binding. | ||

| Key H-Bond Occupancy (N1···H-N_hinge) | > 90% | The critical hydrogen bond is persistent and stable over time. | [26, 37] |

Advanced Characterization and Computational Analysis Techniques in Quinazoline Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like 8-chloro-4-methoxyquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. For quinazoline (B50416) derivatives, ¹H NMR provides information on the chemical environment of each proton, allowing for the verification of the substitution pattern on the quinazoline core. researchgate.netmdpi.com

In the ¹H NMR spectrum of a related compound, 4-chloro-7-methoxyquinazolin-6-ol, specific signals corresponding to the protons on the quinazoline ring and the methoxy (B1213986) group are observed. For this compound, characteristic shifts would be expected for the protons on the benzene (B151609) and pyrimidine (B1678525) rings, as well as a singlet for the methoxy group protons. The precise chemical shifts and coupling constants are influenced by the electronic effects of the chloro and methoxy substituents.

Table 1: Representative ¹H NMR Data for Substituted Quinazolines This table presents data for related compounds to illustrate the expected spectral features.

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | DMSO | 10.69 (s, 1H), 9.62 (d, J = 7.0 Hz, 1H), 8.80 (s, 1H), 8.40 (s, 1H), 8.25 (d, J = 23.4 Hz, 1H), 7.93 (t, J = 14.6 Hz, 1H), 7.80 (d, J = 8.6 Hz, 1H) |

| (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | DMSO | 8.76 (s, 1H), 8.00 (s, 1H), 7.82 (s, 1H), 7.59 (s, 1H), 7.38 (d, J = 9.1 Hz, 1H), 6.89 (s, 1H), 4.01 – 3.79 (m, 3H), 2.64 (d, J = 19.7 Hz, 1H) |

| N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | - | (s, 1H), 8.26 (d, J = 8.6 Hz, 1H), 7.68 (d, J = 8.8 Hz, 1H), 7.39 (s, 1H), 7.09 (d, J = 23.0 Hz, 1H), 5.48 (s, 2H), 3.92 (d, J = 38.7 Hz, 3H) |

Data sourced from a study on the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula, C₉H₇ClN₂O. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the compound's identity. mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 194.02469 Da. uni.lu The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.03197 | 136.1 |

| [M+Na]⁺ | 217.01391 | 152.8 |

| [M+NH₄]⁺ | 212.05851 | 145.7 |

| [M+K]⁺ | 232.98785 | 144.6 |

| [M-H]⁻ | 193.01741 | 138.7 |

| [M+Na-2H]⁻ | 214.99936 | 144.8 |

| [M]⁺ | 194.02414 | 139.6 |

| [M]⁻ | 194.02524 | 139.6 |

Data from PubChemLite. uni.lu

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics

While standard NMR and MS provide static structural information, advanced techniques can probe the dynamic nature of molecules. For quinazoline derivatives, which can exhibit flexibility, understanding conformational dynamics is important. nih.govacs.org Techniques like variable-temperature NMR can reveal information about rotational barriers and conformational equilibria. In the context of quinazoline research, single-molecule force spectroscopy has been used to study the conformational dynamics of RNA pseudoknots when bound to quinazoline-based ligands. acs.org These advanced methods, while not routinely applied to a simple intermediate like this compound, are crucial for understanding the behavior of more complex quinazoline derivatives in biological systems. acs.org

Computational Chemistry and Cheminformatics for Quinazoline Studies

Computational methods are increasingly used to complement experimental data, providing insights into the electronic structure, reactivity, and interaction of molecules. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO, MESP)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. physchemres.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) surface illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net For this compound, the MESP would likely show negative potential around the nitrogen atoms and the oxygen atom of the methoxy group, indicating their nucleophilic character, and positive potential near the hydrogen atoms.

Table 3: Representative Quantum Chemical Parameters Calculated by DFT This table presents data for related compounds to illustrate the types of calculated parameters.

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Measure of the ability to attract electrons. | |

| Hardness (η) | Resistance to change in electron distribution. | |

| Softness (σ) | Reciprocal of hardness. |

These parameters are commonly calculated in computational studies of heterocyclic compounds. researchgate.netresearchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a biological macromolecule. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models. nih.govnih.gov They are more accurate than many docking scores but less computationally intensive than alchemical free energy calculations. nih.gov

While these calculations are not directly applicable to this compound itself, they are critical in the drug discovery process for evaluating the binding affinity of its derivatives to target proteins. frontiersin.orgsci-hub.se The binding free energy is composed of several terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govfrontiersin.org The accuracy of MM/PBSA and MM/GBSA can be sensitive to factors like the force field used, the dielectric constant, and the sampling from molecular dynamics simulations. pkusz.edu.cn

Computational Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. acs.org Poor ADME properties are a major reason for the high attrition rates of drug candidates during development. acs.org Consequently, the early in silico prediction of ADME characteristics has become an indispensable part of modern drug discovery. chemrxiv.org For a specific compound like this compound, a variety of computational models can be employed to forecast its ADME profile.

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate the structural or physicochemical properties of molecules with their biological activities or properties. openmedicinalchemistryjournal.com For ADME prediction, this involves developing models from large datasets of compounds with experimentally determined ADME properties. arxiv.org Various machine learning algorithms, such as support vector machines, random forests, and neural networks, are utilized to build these predictive models. acs.org

In the case of this compound, a hypothetical in silico ADME assessment would likely involve the calculation of several key parameters. These predictions are typically generated using specialized software platforms that incorporate a suite of validated models. japsonline.commmv.org For instance, studies on substituted quinazoline derivatives often report predictions for properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govtandfonline.com

A representative in silico ADME profile for this compound, as might be generated by such predictive tools, is presented in the table below. It is important to note that these are illustrative predictions and actual experimental values may vary.

| ADME Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 208.63 g/mol | Conforms to Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's Rule of Five (≤10) |

| Absorption | ||

| Human Intestinal Absorption | High | Suggests good oral bioavailability |

| Caco-2 Permeability | High | Predicts high absorption from the gastrointestinal tract |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have potential for CNS activity |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the compound |

| Metabolism | ||

| CYP2D6 Inhibitor | Unlikely | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | Unlikely | Lower risk of drug-drug interactions |

| Excretion | ||

| Total Clearance | Low | Suggests a longer half-life in the body |

This table is generated for illustrative purposes based on typical in silico predictions for quinazoline derivatives and does not represent experimentally verified data for this compound.

Such detailed in silico profiling enables researchers to identify potential liabilities of a compound like this compound early in the discovery process. For example, a prediction of strong inhibition of a major CYP enzyme might deprioritize the compound or suggest structural modifications to mitigate this risk. tandfonline.com

Cheminformatics Tools for Library Design and Molecular Diversity Analysis

Cheminformatics provides the computational tools and methodologies to manage, analyze, and model large collections of chemical compounds, often referred to as chemical libraries. nih.gov In the context of quinazoline research, these tools are vital for designing focused libraries around scaffolds like this compound to explore the structure-activity relationships (SAR) and identify optimized analogues. google.com

The design of a chemical library based on the this compound core would involve the systematic introduction of diverse chemical substituents at various positions of the quinazoline ring. The goal is to maximize the chemical diversity of the library to broadly sample the relevant chemical space. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Cheminformatics tools can be used to select building blocks for synthesis that ensure the resulting library has a wide range of physicochemical properties, such as size, lipophilicity, and polarity. nih.gov

Once a virtual library is designed or a set of compounds is synthesized, cheminformatics tools are used for molecular diversity analysis. nih.gov This involves calculating a variety of molecular descriptors for each compound in the library and using dimensionality reduction techniques, such as Principal Component Analysis (PCA), to visualize the chemical space occupied by the library. rsc.org This allows researchers to assess the diversity of the library, identify redundant compounds, and compare the library to other collections of molecules, such as known drugs or other kinase inhibitor libraries. nih.gov

For a library of derivatives of this compound, a diversity analysis might focus on the following aspects:

| Cheminformatics Analysis | Description | Application to this compound Library |

| Descriptor Calculation | Computation of various physicochemical and structural properties (e.g., molecular weight, LogP, topological polar surface area, number of rotatable bonds). | To quantify the properties of each analogue and ensure a broad distribution within the library. |

| Chemical Space Visualization | Using techniques like PCA to project the high-dimensional descriptor space into two or three dimensions for visualization. | To map the chemical space covered by the library and identify areas for further exploration. |

| Scaffold Analysis | Identifying the core molecular frameworks within a library. | In this case, the central scaffold is this compound, and the analysis would focus on the diversity of the appended R-groups. |

| Activity Cliff Analysis | Identifying pairs of structurally similar compounds with large differences in biological activity. | To pinpoint key structural modifications that have a significant impact on the target activity, providing valuable SAR insights. rsc.org |

By employing these cheminformatics tools, researchers can rationally design and analyze libraries of compounds based on the this compound scaffold. This data-driven approach enhances the efficiency of the drug discovery process by focusing synthetic efforts on the most promising areas of chemical space and providing a deeper understanding of the molecular features that govern biological activity. nih.gov

Applications in Chemical Biology and Preclinical Drug Discovery Research

Quinazolines as Key Synthetic Intermediates for Bioactive Molecules

The quinazoline (B50416) framework is a privileged structure in drug discovery due to the broad spectrum of biological activities its derivatives exhibit, including anticancer, anti-infective, anti-inflammatory, and antihypertensive properties. researchgate.netmdpi.commdpi.com The stability of the quinazoline ring system towards metabolic degradation and chemical reactions makes it an ideal foundation for constructing complex therapeutic agents. omicsonline.org

The compound 8-Chloro-4-methoxyquinazoline serves as a valuable synthetic intermediate. clearsynth.com Its structure, featuring a chloro group at the 8-position and a methoxy (B1213986) group at the 4-position, provides specific reactive sites for further chemical elaboration. This allows medicinal chemists to systematically build more complex molecules with desired pharmacological profiles. For instance, the known intermediate 2-chloro-8-methoxyquinazoline (B1592243) can be synthesized and subsequently reacted with various anilines to produce 2-substituted anilinoquinazolines, which can be further modified to create novel kinase inhibitors.

Development of Chemical Probes for Investigating Biological Targets

Chemical probes are essential tools in chemical biology for the elucidation of protein function and the validation of new drug targets. The quinazoline scaffold has been successfully employed in the creation of such probes.

Fluorescent Probes for Protein Localization and Interaction Studies (e.g., TSPO)

While direct evidence for this compound in TSPO-targeting fluorescent probes is not prominent, the broader class of 2-amino-4-methoxyquinazolines has been investigated for its fluorescent properties. These molecules can act as environmentally sensitive fluorescent probes, meaning their light-emitting characteristics change in response to their surroundings. chim.it This property is valuable for developing probes to study protein localization and interactions within the complex cellular environment.

Radiolabeled Probes for Molecular Imaging Research (e.g., PARP-targeting PET probes)

The development of radiolabeled quinazoline derivatives for Positron Emission Tomography (PET) imaging has been a significant area of research, particularly for visualizing Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair and cancer. Although specific PET probes directly using the this compound starting material are not detailed in the provided context, the synthesis of PARP inhibitors often involves quinazolinone structures. The strategic placement of substituents on the quinazoline ring is crucial for achieving high affinity and selectivity for the target enzyme, a principle that would apply to the design of PET probes derived from this scaffold.

Design of Lead Compounds for Diverse Therapeutic Areas

The functionalized quinazoline core of this compound makes it an important starting point for generating lead compounds in various disease areas.

Anticancer Lead Optimization (e.g., Kinase Inhibitors)

Quinazoline derivatives are famously successful as kinase inhibitors in cancer therapy. mdpi.comarkat-usa.org The general strategy involves creating molecules that can compete with ATP for binding to the kinase domain of growth factor receptors like EGFR. The synthesis of such inhibitors often utilizes chloro-substituted quinazolines as key intermediates. arkat-usa.orgresearchgate.net For example, a common synthetic route involves the reaction of a 4-chloroquinazoline (B184009) intermediate with an appropriate aniline (B41778) derivative to install the portion of the molecule that confers specificity for the target kinase. arkat-usa.org The 8-chloro substitution on the quinazoline ring can influence the compound's physical properties and binding interactions within the kinase's active site, making this compound a potentially valuable scaffold for developing new generations of kinase inhibitors.

Anti-infective Lead Development (e.g., Antibacterial, Antiviral, Antifungal)

The quinazoline scaffold is a versatile platform for the development of agents to combat infectious diseases. mdpi.com Derivatives of this heterocyclic system have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anti-tubercular effects. mdpi.comomicsonline.org The ability to readily modify the quinazoline core allows for the optimization of potency and spectrum of activity against various pathogens. While direct examples of anti-infective agents derived specifically from this compound are not highlighted in the provided results, the established broad-spectrum anti-infective potential of the quinazoline class suggests that derivatives of this compound could be promising candidates for lead development in this therapeutic area. mdpi.com

Prodrug Design and Enzyme-Mediated Drug Activation Strategies

The quinazoline scaffold, including derivatives like this compound, is a valuable platform in medicinal chemistry for the development of prodrugs. mdpi.comnih.gov A prodrug is an inactive or poorly active compound that is metabolically converted within the body to the active parent drug. mdpi.comnih.gov This strategy is employed to overcome limitations of the parent drug, such as poor solubility, chemical instability, inadequate bioavailability, or lack of site-specific delivery. nih.govnih.gov

Enzyme-mediated activation is a cornerstone of many prodrug strategies, designed to leverage specific enzymes that are overexpressed in target tissues, such as tumors or inflamed areas. medwinpublishers.comijnrd.org This approach allows for the localized release of the active drug, enhancing its therapeutic efficacy while minimizing systemic toxicity. ijnrd.org Numerous enzymes can be utilized for prodrug activation, including hydrolases (like alkaline phosphatase and carboxylesterase) and oxidoreductases (like Cytochrome P450). mdpi.com

A notable strategy relevant to quinazoline-based compounds involves targeting hydrolytic enzymes like alkaline phosphatase (ALP). mdpi.commedwinpublishers.com For instance, research has focused on phosphoryloxyquinazolinone derivatives, which are highly water-soluble prodrugs. nih.gov These prodrugs are designed to be excellent substrates for enzymes like ALP, which is often overexpressed on the surface of various tumor cells. medwinpublishers.comnih.gov Upon enzymatic action by ALP, the phosphate (B84403) group is cleaved, converting the soluble prodrug into a highly water-insoluble, neutral quinazolinone molecule. medwinpublishers.comnih.gov This resulting precipitate becomes entrapped within the extracellular space of the target tissue, leading to a high local concentration of the active compound. medwinpublishers.com This "Enzyme-Mediated Cancer Imaging and Therapy" (EMCIT) approach has been explored for concentrating diagnostic and therapeutic agents in solid tumors. nih.gov Computational methods, such as molecular docking, are often used to investigate and optimize the interaction between quinazolinone prodrugs and the active site of enzymes like alkaline phosphatase. mdpi.comnih.govnih.gov

Another prodrug approach involves creating bioprecursors, which are activated through molecular modification of the drug itself, often via oxidation or reduction. nih.gov For example, hypoxia-activated prodrugs are designed to be selectively activated in the low-oxygen environments characteristic of solid tumors. nih.gov While specific examples involving this compound are not detailed in the literature, the general principles of modifying quinazoline scaffolds for enzyme-activated or targeted release are well-established in medicinal chemistry. nih.govacs.org

Neurodegenerative and Inflammatory Disease Research (e.g., MAO-B, PDE7 inhibitors)

The quinazoline core structure is a key pharmacophore in the development of therapeutic agents for a range of complex diseases, including neurodegenerative and inflammatory conditions. nih.govdntb.gov.ua Research in this area often focuses on designing multi-target ligands that can simultaneously modulate several pathological pathways involved in diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Two important enzymatic targets in this context are Monoamine Oxidase B (MAO-B) and Phosphodiesterase 7 (PDE7). nih.govacs.org

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of neurotransmitters, particularly dopamine. mdpi.comnih.gov Its activity is elevated in the brains of patients with neurodegenerative disorders like Alzheimer's and Parkinson's disease, contributing to oxidative stress through the production of hydrogen peroxide and other reactive species, which leads to neuronal damage. mdpi.comnih.gov Consequently, MAO-B inhibitors are a major class of drugs used to manage these conditions. acs.orgnih.gov

The quinazoline and related heterocyclic scaffolds have been extensively investigated for MAO-B inhibition. nih.govresearchgate.net For example, researchers have designed and synthesized novel N-methylpropargylamino-quinazoline derivatives as multi-target agents for Alzheimer's disease. acs.orgmdpi.com The propargylamine (B41283) group is a well-known feature of potent irreversible MAO inhibitors. acs.org In one study, several N-methylpropargylamino-quinazoline derivatives were evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com The most promising compounds demonstrated selective, sub-micromolar inhibition of MAO-B, highlighting the potential of the quinazoline scaffold to create potent and selective inhibitors. acs.orgmdpi.com One such compound, II-6h , emerged as a lead candidate with selective MAO-B inhibition and other desirable properties for a neuroprotective agent. mdpi.com

| Compound | Description | MAO-B Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 47 | N-methylpropargylamino-quinazoline derivative | 0.33 µM | acs.org |

| Compound II-6h | N-methylpropargylamino-quinazoline derivative | Sub-micromolar range | mdpi.com |

| ABH5 | Quinazoline-4-(3H)-one derivative | 0.024 µM (Kᵢ) | researchgate.net |

| Pargyline (Reference) | Irreversible MAO-B Inhibitor | 0.08 µM | acs.org |

Phosphodiesterase 7 (PDE7) Inhibition

Phosphodiesterase 7 (PDE7) is a high-affinity enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org PDE7 is highly expressed in immune cells, such as T-lymphocytes, and in the brain, making it a key regulator of inflammation and immune responses. frontiersin.orgnih.govnih.gov Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which has immunosuppressive and anti-inflammatory effects. nih.gov This makes PDE7 inhibitors promising therapeutic candidates for treating inflammatory disorders and neurodegenerative diseases where neuroinflammation plays a critical role. nih.govresearchgate.net

The quinazoline framework has proven to be a versatile scaffold for developing potent PDE7 inhibitors. nih.govfrontiersin.orgresearchgate.net Several studies have reported the design, synthesis, and evaluation of novel quinazoline derivatives targeting PDE7. frontiersin.orgnih.gov In one such study, a series of 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and tested for their ability to inhibit PDE7A. nih.govfrontiersin.org The results showed that several of these novel compounds exhibited potent inhibitory activity, with IC₅₀ values in the sub-micromolar range, comparable to the selective PDE7A inhibitor BRL50481. nih.gov The anti-inflammatory properties of these compounds were also confirmed in cell-based assays, where they significantly reduced the production of inflammatory mediators. nih.gov These findings underscore the potential of the quinazoline scaffold as a basis for developing new anti-inflammatory and neuroprotective agents that act via PDE7 inhibition. frontiersin.orgnih.gov

| Compound | Description | PDE7A Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4b | 2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline | 0.114 µM | nih.gov |

| Compound 4g | 2-Chloro-4-[2-(4-fluorobenzylidene)hydrazino]quinazoline | 0.18 µM | nih.gov |

| Compound 5c | 5-Chloro-3-(2-hydroxyphenyl)-1,2,4-triazolo[4,3-c]quinazoline | 0.17 µM | nih.gov |

| Compound 5f | 5-Chloro-3-(3-nitrophenyl)-1,2,4-triazolo[4,3-c]quinazoline | 0.17 µM | nih.gov |

| BRL50481 (Reference) | Selective PDE7A Inhibitor | 0.034 µM | nih.gov |

| Theophylline (Reference) | Non-selective PDE Inhibitor | 3.012 µM | nih.gov |

Future Perspectives and Emerging Directions in Quinazoline Research

Advancements in Sustainable and Scalable Synthetic Methodologies

The demand for greener and more efficient chemical processes has spurred significant innovation in the synthesis of quinazoline (B50416) derivatives. nih.govopenmedicinalchemistryjournal.com Traditional methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of reagents, leading to significant waste. nih.gov Modern approaches are increasingly focused on atom economy, the use of environmentally benign solvents and catalysts, and the development of one-pot reactions. nih.govorganic-chemistry.org

Recent advancements include the use of organocatalysts, such as salicylic (B10762653) acid, to facilitate the oxidative condensation of starting materials in a metal-free system. nih.gov This approach not only offers high atom economy but has also been successfully applied to the gram-scale synthesis of quinazolines. nih.gov Other green methodologies being explored include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and electrosynthesis. tandfonline.comacs.org Microwave irradiation can significantly reduce reaction times and improve yields, while DES offers a recyclable and non-toxic reaction medium. tandfonline.comfrontiersin.org Electrosynthesis provides a metal- and chemical oxidant-free method for constructing the quinazoline core. acs.org

The development of scalable synthetic routes is crucial for the industrial production of quinazoline-based pharmaceuticals. nih.gov Researchers are actively investigating methods that can be readily scaled up without compromising yield or purity. organic-chemistry.orgmdpi.com This includes the use of robust and reusable catalysts, such as manganese dioxide, and the optimization of reaction conditions for large-scale production. frontiersin.org

Table 1: Comparison of Synthetic Methodologies for Quinazolines

| Methodology | Key Features | Advantages | Challenges |

| Traditional Synthesis | Multi-step reactions, use of stoichiometric reagents. | Well-established procedures. | Generates significant waste, harsh conditions. nih.gov |

| Organocatalysis | Metal-free, uses catalysts like salicylic acid. | High atom economy, environmentally friendly. nih.gov | Catalyst efficiency and recovery can be a concern. |

| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. tandfonline.comfrontiersin.org | Requires specialized equipment, scalability can be an issue. |

| Deep Eutectic Solvents | Employs a mixture of hydrogen bond donors and acceptors as a solvent. | Recyclable, non-toxic, often biodegradable. tandfonline.com | Substrate solubility and solvent viscosity can be limiting factors. |

| Electrosynthesis | Uses electrical current to drive chemical reactions. | Metal- and oxidant-free, mild conditions. acs.org | Electrode material and reaction setup can be complex. |

| Scalable Synthesis | Focuses on adapting lab-scale procedures for industrial production. | Enables large-scale manufacturing of pharmaceuticals. nih.gov | Maintaining yield and purity at a larger scale. organic-chemistry.orgmdpi.com |

Exploration of Novel Biological Targets and Polypharmacology

While quinazoline derivatives are well-known for their activity as tyrosine kinase inhibitors (TKIs), particularly targeting the epidermal growth factor receptor (EGFR), current research is expanding to identify novel biological targets. researchgate.netbiomedres.us This exploration is driven by the need to overcome drug resistance and to address a broader range of diseases. imrpress.com

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in the context of quinazoline research. researchgate.net This multi-target approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. biomedres.us For instance, some quinazoline derivatives have been shown to dually inhibit EGFR and other kinases like HER2 or c-Met. researchgate.netmdpi.com

Beyond cancer, researchers are investigating the potential of quinazoline compounds in treating a variety of other conditions, including Alzheimer's disease, inflammatory disorders, and infectious diseases. mdpi.comwisdomlib.orgmdpi.com In Alzheimer's research, quinazoline derivatives are being explored for their ability to inhibit cholinesterases and the aggregation of β-amyloid plaques. mdpi.com In the context of infectious diseases, quinazolines have shown promise as antimalarial and antimicrobial agents. imrpress.comwisdomlib.org The identification of novel targets for 8-Chloro-4-methoxyquinazoline and its analogs could open up new therapeutic avenues. For example, some quinazoline derivatives have been found to inhibit protein synthesis in Trypanosoma cruzi, the parasite that causes Chagas disease. biorxiv.org

Table 2: Investigated Biological Targets for Quinazoline Derivatives

| Target Class | Specific Examples | Therapeutic Area | Key Findings |

| Tyrosine Kinases | EGFR, HER2, c-Met, VEGFR-2 | Cancer | Inhibition of tumor growth and angiogenesis. researchgate.netmdpi.comekb.eg |

| Cholinesterases | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | Improvement of cognitive function. mdpi.com |

| β-Amyloid Aggregation | Aβ40/Aβ42 | Alzheimer's Disease | Reduction of neurotoxic plaques. mdpi.com |

| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Inflammatory Diseases | Anti-inflammatory effects. mdpi.com |

| Parasitic Enzymes | - | Infectious Diseases | Inhibition of parasite growth. biorxiv.org |

| β-catenin/TCF4 Pathway | - | Cancer | Downregulation of Wnt/β-catenin signaling. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Quinazoline Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and quinazoline research is no exception. acs.orgfrontiersin.org These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.netresearchgate.net

AI and ML algorithms can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of quinazoline derivatives with their biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds to identify those with the highest predicted potency and selectivity. jdigitaldiagnostics.comfrontiersin.org This in silico approach can drastically reduce the time and cost associated with traditional high-throughput screening. frontiersin.org

Furthermore, AI can be employed in de novo drug design, where algorithms generate novel molecular structures with desired pharmacological properties. acs.org This can lead to the discovery of entirely new quinazoline scaffolds with improved efficacy and reduced off-target effects. acs.org Molecular docking and molecular dynamics simulations are other computational techniques used to predict the binding affinity and stability of quinazoline derivatives to their target proteins, providing valuable insights for lead optimization. jdigitaldiagnostics.comfrontiersin.orgnih.gov

Table 3: Applications of AI and Machine Learning in Quinazoline Research

| Application | Description | Impact on Drug Discovery |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. jdigitaldiagnostics.comfrontiersin.org | Reduces the number of compounds that need to be synthesized and tested experimentally. frontiersin.org |

| QSAR Modeling | Development of mathematical models that relate chemical structure to biological activity. nih.gov | Enables the prediction of the activity of new compounds before they are synthesized. researchgate.net |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. acs.org | Facilitates the discovery of innovative drug candidates with improved efficacy. acs.org |

| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a protein target. nih.govderpharmachemica.com | Provides insights into the molecular basis of drug-target interactions. frontiersin.org |

| Molecular Dynamics | Simulation of the movement of atoms and molecules over time. jdigitaldiagnostics.comnih.gov | Assesses the stability of ligand-protein complexes. jdigitaldiagnostics.com |